molecular formula C24H38OSi B14231195 Silane, tris(1-methylethyl)[(5-phenyl-3-propyl-5-hexen-1-ynyl)oxy]- CAS No. 765906-71-6

Silane, tris(1-methylethyl)[(5-phenyl-3-propyl-5-hexen-1-ynyl)oxy]-

Cat. No.: B14231195
CAS No.: 765906-71-6
M. Wt: 370.6 g/mol
InChI Key: CPIGWGHBQZLJIK-UHFFFAOYSA-N
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Description

Silane, tris(1-methylethyl)[(5-phenyl-3-propyl-5-hexen-1-ynyl)oxy]- is a complex organosilicon compound with the molecular formula C24H38OSi. This compound is characterized by its unique structure, which includes a silane core bonded to three isopropyl groups and a phenyl-hexen-ynyl-oxy moiety. It is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, tris(1-methylethyl)[(5-phenyl-3-propyl-5-hexen-1-ynyl)oxy]- typically involves the reaction of a silane precursor with appropriate organic reagents under controlled conditions. One common method involves the hydrosilylation of an alkyne with a silane compound in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrosilylation processes using specialized reactors. The reaction conditions are optimized to maximize yield and purity, often involving precise temperature control and the use of high-purity reagents. The final product is typically purified through distillation or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Silane, tris(1-methylethyl)[(5-phenyl-3-propyl-5-hexen-1-ynyl)oxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the compound into simpler silane derivatives.

    Substitution: The phenyl-hexen-ynyl-oxy moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the compound under mild conditions.

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Simpler silane derivatives.

    Substitution: Various substituted silane compounds depending on the nucleophile used.

Scientific Research Applications

Silane, tris(1-methylethyl)[(5-phenyl-3-propyl-5-hexen-1-ynyl)oxy]- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.

    Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.

Mechanism of Action

The mechanism of action of Silane, tris(1-methylethyl)[(5-phenyl-3-propyl-5-hexen-1-ynyl)oxy]- involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, influencing their activity and function. In drug delivery systems, it can enhance the solubility and stability of therapeutic agents, improving their bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • Silane, tris(1-methylethyl)[(3-phenylpropyl)oxy]-
  • Silane, tris(1-methylethyl)[(5-phenyl-3-pentyn-1-yl)oxy]-
  • Silane, tris(1-methylethyl)[(5-phenyl-3-butyl-5-hexen-1-ynyl)oxy]-

Uniqueness

Silane, tris(1-methylethyl)[(5-phenyl-3-propyl-5-hexen-1-ynyl)oxy]- is unique due to its specific structural features, which confer distinct chemical properties and reactivity. The presence of the phenyl-hexen-ynyl-oxy moiety provides additional sites for chemical modification, making it a versatile compound for various applications.

Properties

CAS No.

765906-71-6

Molecular Formula

C24H38OSi

Molecular Weight

370.6 g/mol

IUPAC Name

(5-phenyl-3-propylhex-5-en-1-ynoxy)-tri(propan-2-yl)silane

InChI

InChI=1S/C24H38OSi/c1-9-13-23(18-22(8)24-14-11-10-12-15-24)16-17-25-26(19(2)3,20(4)5)21(6)7/h10-12,14-15,19-21,23H,8-9,13,18H2,1-7H3

InChI Key

CPIGWGHBQZLJIK-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC(=C)C1=CC=CC=C1)C#CO[Si](C(C)C)(C(C)C)C(C)C

Origin of Product

United States

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